
(2,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals known for their complex synthesis and unique molecular structures. These compounds are synthesized through various chemical reactions, involving multiple steps that yield products with potential biological activities. The structure and properties of these compounds are characterized using advanced techniques to understand their potential applications in fields like medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds often involves substitution reactions, Friedel-Crafts acylation, and amidation steps starting from basic chemical precursors like piperidine-4-carboxylic acid and ethyl carbonochloridate. These methods afford reasonable yields and provide a pathway to introduce various functional groups into the molecule, enhancing its reactivity and potential biological activity (Zheng Rui, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through single crystal X-ray diffraction studies, revealing intricate details like the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms. These studies are complemented by density functional theory calculations, which help optimize the structural coordinates and validate the experimental findings (C. S. Karthik et al., 2021).
Chemical Reactions and Properties
Chemical properties are explored through reactions with various sulfonyl and acid chlorides, leading to the synthesis of derivatives with diverse functional groups. These reactions are crucial for modifying the compound's chemical behavior and exploring its reactivity towards different chemical agents (L. Mallesha & K. Mohana, 2014).
Physical Properties Analysis
The physical properties, including thermal stability and optical characteristics, are assessed using techniques like thermogravimetric analysis and spectroscopic methods. These studies provide insights into the stability of the compounds under various temperature conditions and their potential optical applications (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties are further elucidated through spectroscopic techniques and theoretical calculations. Studies involving density functional theory (DFT) help understand the compound's electronic structure, identifying reactive sites on the molecular surface and evaluating the HOMO-LUMO energy gap. These parameters are crucial for predicting the compound's reactivity and stability (C. S. Karthik et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(2,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone and its derivatives have shown promising results in antimicrobial research. For example, compounds synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime have exhibited notable antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Synthesis and Structural Analysis
Significant research has been conducted on the synthesis and structural characterization of related compounds. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride via amidation, Friedel-crafts acylation, and hydration has been detailed, providing insight into efficient production methods for these compounds (Zheng Rui, 2010). Furthermore, thermal, optical, etching, and structural studies, along with theoretical calculations, have been performed on related compounds, enhancing our understanding of their physical and chemical properties (Karthik et al., 2021).
Enzyme Inhibitory Activity
These compounds have also been evaluated for their enzyme inhibitory activities. A study focusing on thiophene-based heterocyclic compounds revealed their potential as inhibitors for enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This suggests potential therapeutic applications in diseases where these enzymes are implicated (Cetin et al., 2021).
Anticancer Potential
Another significant area of research is the investigation of anticancer properties. Derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety, synthesized using a convergent synthetic method, have shown anticancer properties in various cell lines, indicating the potential for these compounds in cancer therapy (Adimule et al., 2014).
Wirkmechanismus
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to exhibit various biological activities, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
The presence of fluorine atoms could enhance its metabolic stability, while the piperidine ring could facilitate its passage through biological membranes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability, while the presence of other molecules could influence its binding to its targets .
Eigenschaften
IUPAC Name |
(2,4-difluorophenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c19-12-5-6-13(14(20)9-12)18(24)23-7-1-3-11(10-23)16-21-22-17(25-16)15-4-2-8-26-15/h2,4-6,8-9,11H,1,3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYXDRDHJPVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2487416.png)
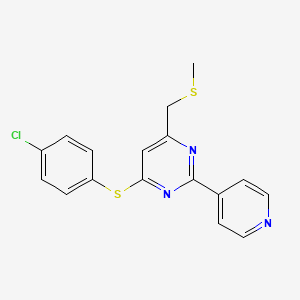
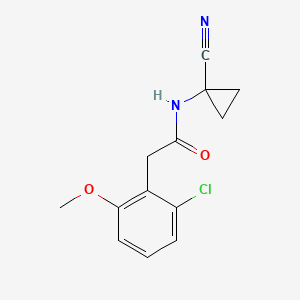

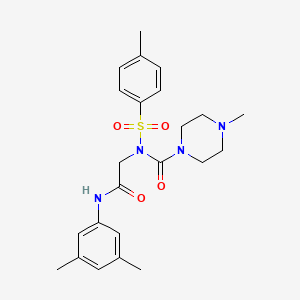
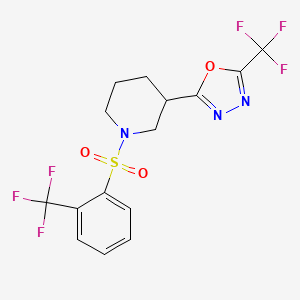
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)
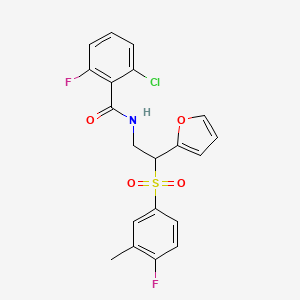
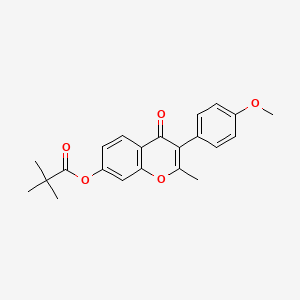
![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)
![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2487432.png)